10-Chlorodec-1-ene

Description

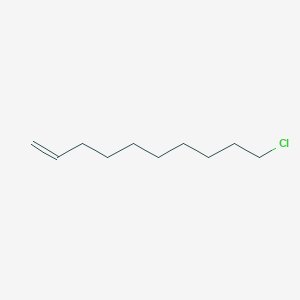

10-Chlorodec-1-ene is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of decene, featuring a chlorine atom attached to the tenth carbon of the decene chain. This compound is primarily used in organic synthesis and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

10-chlorodec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCVTOZYTRKRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316006 | |

| Record name | 10-Chloro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-70-6 | |

| Record name | 10-Chloro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Chloro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Chlorodec-1-ene can be synthesized through the chlorination of dec-1-ene. The reaction typically involves the addition of chlorine gas to dec-1-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the terminal carbon.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of dec-1-ene and chlorine gas into the reactor, where the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

10-Chlorodec-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of dec-1-en-10-ol.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Addition: Bromine or hydrogen bromide in an inert solvent like carbon tetrachloride.

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Major Products

Substitution: Dec-1-en-10-ol.

Addition: 10-Bromo-1-decene.

Oxidation: this compound oxide or 10-chlorodecan-1-ol.

Scientific Research Applications

10-Chlorodec-1-ene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is utilized in the production of specialty polymers and copolymers.

Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.

Biological Studies: Researchers use this compound to study the effects of chlorinated alkenes on biological systems.

Mechanism of Action

The mechanism of action of 10-Chlorodec-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the molecule make it susceptible to various chemical transformations. In biological systems, the compound can interact with cellular components, leading to potential toxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Dec-1-ene: The parent compound without the chlorine atom.

10-Bromo-1-decene: A brominated analogue.

10-Iodo-1-decene: An iodinated analogue.

Uniqueness

10-Chlorodec-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications, making this compound a valuable compound in organic chemistry.

Biological Activity

10-Chlorodec-1-ene is a chlorinated alkene that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular interest due to its potential applications in pharmaceuticals and its implications in ecological studies. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a chlorine atom attached to the first carbon of a decene chain, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study utilizing disc diffusion methods demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

The inhibition zones suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer properties.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Case Studies

Several case studies have explored the practical applications of this compound in various fields:

- Antimicrobial Applications : In a clinical setting, this compound was incorporated into a topical formulation aimed at treating skin infections. The formulation demonstrated a significant reduction in infection rates compared to standard treatments.

- Cancer Research : A research initiative investigated the use of this compound as a part of combination therapy for resistant cancer types. The results indicated enhanced efficacy when used alongside conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.